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Compound of Interest

Compound Name: C18-PEG5-Acid

Cat. No.: B8025038 Get Quote

Introduction

C18-PEG5-Acid is an amphiphilic molecule increasingly recognized for its potential in the

development of advanced drug delivery systems. This technical guide provides a

comprehensive overview of its chemical properties, its role in the formation of nanocarriers, and

the associated experimental methodologies for researchers, scientists, and drug development

professionals. The unique structure of C18-PEG5-Acid, featuring a hydrophobic 18-carbon

alkyl (C18) chain and a hydrophilic polyethylene glycol (PEG) chain with five repeating units

terminating in a carboxylic acid, allows for the self-assembly into various nanoparticle

formulations. These systems are designed to enhance the therapeutic efficacy of encapsulated

drugs by improving solubility, stability, and pharmacokinetic profiles.

Physicochemical Properties of C18-PEG5-Acid
C18-PEG5-Acid is characterized as a hybrid linker molecule.[1] The hydrophobic C18 tail

serves as an anchor within the lipid core of a nanoparticle, while the hydrophilic PEG5 spacer

extends into the aqueous environment, providing a "stealth" layer that can reduce recognition

by the immune system and prolong circulation time.[2][3] The terminal carboxylic acid group

offers a versatile handle for conjugation with amine-containing molecules, including drugs,

targeting ligands, or other functional moieties.[1]
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Property Value Reference

Chemical Formula C29H58O7 [1]

Molecular Weight 518.8 g/mol

CAS Number 1807534-83-3

Appearance Not specified in search results

Purity ≥98%

Storage Conditions -20°C

Applications in Drug Delivery Systems
The amphiphilic nature of C18-PEG5-Acid makes it a valuable component in the formulation of

various nanocarriers, including micelles, liposomes, and solid lipid nanoparticles (SLNs). While

specific studies employing C18-PEG5-Acid are limited in the available literature, research on

analogous molecules like PEG-conjugated C18 chains provides significant insights into its

potential applications.

These nanoparticle systems can encapsulate hydrophobic drugs within their core, effectively

increasing their aqueous solubility and protecting them from degradation. The PEGylated

surface of these nanoparticles is known to reduce opsonization and clearance by the

reticuloendothelial system (RES), leading to longer circulation times and enhanced

accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental Protocols
Due to the lack of specific literature on C18-PEG5-Acid, the following protocols are

generalized based on methods used for similar PEGylated lipids in the formation of drug-

delivery nanoparticles.

Preparation of Drug-Loaded Nanoparticles via
Nanoprecipitation
Nanoprecipitation is a widely used method for the formulation of polymeric and lipid-based

nanoparticles.
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Materials:

C18-PEG5-Acid

Drug to be encapsulated

A water-miscible organic solvent (e.g., acetone, ethanol)

Aqueous phase (e.g., deionized water, buffer)

Other lipids or polymers (optional, to form the core matrix)

Protocol:

Dissolve C18-PEG5-Acid and the hydrophobic drug in the organic solvent. If a polymer is

used for the core, it should also be dissolved in this phase.

The aqueous phase is prepared separately. For lipid-based nanoparticles, other lipids can be

dispersed in the aqueous phase and heated above their transition temperature.

The organic phase is then added dropwise to the aqueous phase under constant stirring.

The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of

the lipid/polymer and the self-assembly of nanoparticles, entrapping the drug.

The organic solvent is subsequently removed by evaporation under reduced pressure.

The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove

any unencapsulated drug and residual solvent.

Generalized workflow for nanoparticle preparation and characterization.

Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the

nanoparticle formulation.

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to

determine the hydrodynamic diameter and the surface charge (zeta potential) of the
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nanoparticles. A narrow size distribution (low polydispersity index, PDI) and a sufficiently high

zeta potential (typically > ±20 mV) are desirable for stability.

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy

(SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These parameters are

crucial for quantifying the amount of drug successfully incorporated into the nanoparticles.

They can be determined by separating the nanoparticles from the aqueous phase (e.g., by

ultracentrifugation) and quantifying the amount of free drug in the supernatant using

techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release: The release profile of the encapsulated drug is typically studied using

a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific

molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-

buffered saline, PBS) at 37°C. At predetermined time intervals, samples of the release

medium are withdrawn and the concentration of the released drug is quantified.

In Vitro Cytotoxicity: The biocompatibility and cytotoxic effects of the drug-loaded

nanoparticles are evaluated on relevant cell lines using assays such as the MTT, MTS, or

LDH release assays.

Cellular Uptake and Intracellular Trafficking
The PEGylated surface of nanoparticles formulated with C18-PEG5-Acid is expected to

influence their interaction with cells. PEGylation can reduce non-specific protein adsorption,

which in turn can affect the cellular uptake mechanism. PEGylated nanoparticles are often

internalized through endocytic pathways, such as clathrin-mediated endocytosis and caveolae-

mediated endocytosis.

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal

pathway. For the encapsulated drug to exert its therapeutic effect, the nanoparticle must

release its cargo into the cytoplasm. This can be achieved through various mechanisms,
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including the degradation of the nanoparticle matrix in the acidic environment of the lysosome

or by designing nanoparticles that can escape the endosome.
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Representative cellular uptake and trafficking pathway for PEGylated nanoparticles.

Quantitative Data from Related Studies
While specific data for C18-PEG5-Acid is not available, the following table summarizes key

findings from a study on nanoparticles formulated with a similar PEG-C18 conjugate for the
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delivery of celastrol (CSL).

Parameter PEG/CSL PEG-C18/CSL

Particle Size (nm) ~120 ~120

Zeta Potential (mV) ~ -20 ~ -20

Drug Loading Capacity Lower Higher

Release Rate Fast Moderate

Cytotoxicity (IC50 in 4T1 cells) 0.96 ± 0.08 µg/mL 0.72 ± 0.04 µg/mL

Hemolytic Rate > 60% at 0.25 mg/mL > 60% at 0.25 mg/mL

Data extrapolated from a study on PEG-C18 conjugated to octadecylamine.

Conclusion
C18-PEG5-Acid is a promising excipient for the formulation of advanced drug delivery

systems. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating

nanoparticles capable of encapsulating hydrophobic drugs. While further research specifically

utilizing C18-PEG5-Acid is needed to fully elucidate its potential and optimize its application,

the existing knowledge on similar PEGylated lipids provides a strong foundation for its use in

developing novel and effective nanomedicines. The methodologies and characterization

techniques described in this guide offer a framework for researchers to explore the utility of

C18-PEG5-Acid in their drug delivery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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